molecular formula C10H21Cl2N3O B2391743 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride CAS No. 2095192-17-7

7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride

Cat. No.: B2391743
CAS No.: 2095192-17-7
M. Wt: 270.2
InChI Key: QCCMBJRUOQTJAQ-UHFFFAOYSA-N
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Description

7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride is a heterocyclic compound with the molecular formula C10H19N3O. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of a linear precursor containing amine and ketone functionalities. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to various biological effects. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
  • tert-Butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate
  • 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride

Uniqueness

7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c1-13-8-2-5-12-9(14)10(13)3-6-11-7-4-10;;/h11H,2-8H2,1H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCMBJRUOQTJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC(=O)C12CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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